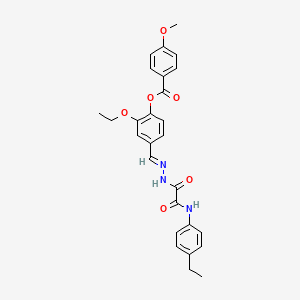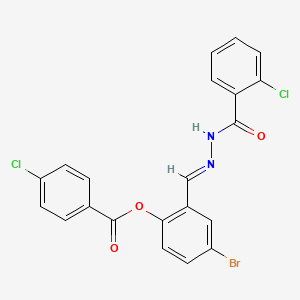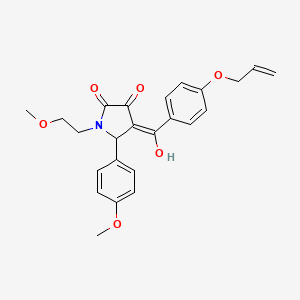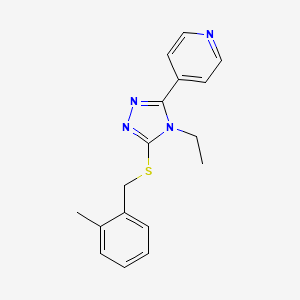
N'-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide: is an organic compound characterized by the presence of a chlorobenzylidene group attached to a dihydroxybenzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzaldehyde+2,4-dihydroxybenzohydrazide→N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide
The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of ultrasound or microwave irradiation can also enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylidene moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of heterocyclic compounds, which are of significant interest due to their biological activities.
Biology and Medicine
In biological and medicinal research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Industry
In the industrial sector, N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of metal-based catalysts.
Wirkmechanismus
The mechanism by which N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(3-Chlorobenzylidene)-3,4-dimethoxybenzohydrazide
- N’-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide
Uniqueness
Compared to similar compounds, N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is unique due to the presence of two hydroxyl groups on the benzohydrazide moiety. These hydroxyl groups enhance its ability to form hydrogen bonds, which can significantly influence its biological activity and chemical reactivity.
Conclusion
N’-(3-Chlorobenzylidene)-2,4-dihydroxybenzohydrazide is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various chemical reactions and exhibit significant biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
382598-19-8 |
|---|---|
Molekularformel |
C14H11ClN2O3 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-3-1-2-9(6-10)8-16-17-14(20)12-5-4-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+ |
InChI-Schlüssel |
FXKRXNJDPPXGEF-LZYBPNLTSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12013273.png)

![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013306.png)




![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12013341.png)
![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013351.png)
